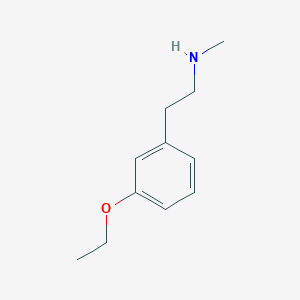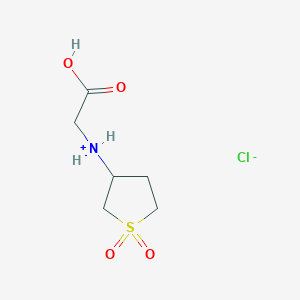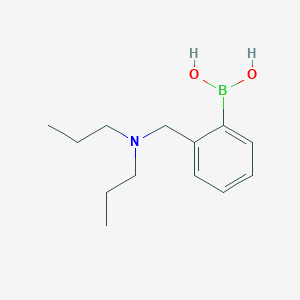
N-Methyl-3-ethoxy-benzeneethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-Méthyl-3-éthoxy-benzèneéthanamine est un composé organique de formule moléculaire C11H17NO. Il s'agit d'un dérivé de la benzèneéthanamine, où le groupe éthoxy est attaché au cycle benzénique, et l'atome d'azote est méthylé.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la N-Méthyl-3-éthoxy-benzèneéthanamine implique généralement les étapes suivantes :
Éthylation de la benzèneéthanamine : Le matériau de départ, la benzèneéthanamine, est mis à réagir avec du bromure d'éthyle en présence d'une base telle que le carbonate de potassium pour introduire le groupe éthoxy.
Méthylation du groupe amine : Le produit intermédiaire est ensuite soumis à une méthylation à l'aide d'iodure de méthyle en présence d'une base telle que l'hydrure de sodium.
Méthodes de production industrielle : Les méthodes de production industrielle de la N-Méthyl-3-éthoxy-benzèneéthanamine peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et une pureté du produit final. Les catalyseurs et les solvants sont soigneusement choisis pour faciliter les réactions et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions : La N-Méthyl-3-éthoxy-benzèneéthanamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, telles que les amines ou les alcools.
Substitution : Les groupes éthoxy et méthyle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants :
Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrure de sodium et de bore sont utilisés.
Substitution : Des réactifs comme les halogènes, les acides ou les bases sont utilisés en fonction de la substitution souhaitée.
Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des aldéhydes ou des cétones, tandis que la réduction peut produire des amines primaires ou secondaires.
4. Applications de la recherche scientifique
La N-Méthyl-3-éthoxy-benzèneéthanamine a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, y compris son utilisation comme précurseur de composés pharmaceutiques.
Industrie : Elle est utilisée dans la production de produits chimiques et de matériaux de spécialité.
5. Mécanisme d'action
Le mécanisme d'action de la N-Méthyl-3-éthoxy-benzèneéthanamine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des récepteurs ou à des enzymes, en modulant leur activité et en conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
N-Methyl-3-ethoxy-benzeneethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Methyl-3-ethoxy-benzeneethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
La N-Méthyl-3-éthoxy-benzèneéthanamine peut être comparée à d'autres composés similaires, tels que :
N-Méthyl-2-phényléthylamine : Structure similaire, mais sans le groupe éthoxy.
N-Méthyl-3-méthoxy-benzèneéthanamine : Structure similaire, mais avec un groupe méthoxy au lieu d'un groupe éthoxy.
Unicité : La présence du groupe éthoxy dans la N-Méthyl-3-éthoxy-benzèneéthanamine confère des propriétés chimiques et physiques uniques, ce qui la distingue de ses analogues.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
2-(3-ethoxyphenyl)-N-methylethanamine |
InChI |
InChI=1S/C11H17NO/c1-3-13-11-6-4-5-10(9-11)7-8-12-2/h4-6,9,12H,3,7-8H2,1-2H3 |
Clé InChI |
MNTAZCZMRASSPK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)CCNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methylpropan-2-yl)oxycarbonylamino]hept-5-enoic acid](/img/structure/B11820834.png)
![1-[4-(Aminomethyl)piperidin-1-yl]ethanone;oxalate](/img/structure/B11820835.png)
![1-[4-(1H-imidazol-1-yl)phenyl]ethanone oxime](/img/structure/B11820838.png)
![tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalate](/img/structure/B11820841.png)
![rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid](/img/structure/B11820843.png)





![rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B11820894.png)
![Methyl 2-[methoxy(methoxycarbonyl)amino]acetate](/img/structure/B11820901.png)

